molecular formula C8H7ClO2 B1580938 Phenoxyacetyl chloride CAS No. 701-99-5

Phenoxyacetyl chloride

Cat. No. B1580938
CAS RN: 701-99-5
M. Wt: 170.59 g/mol
InChI Key: PKUPAJQAJXVUEK-UHFFFAOYSA-N
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Description

Phenoxyacetyl chloride is a chemical compound with the molecular formula C8H7ClO2 . It has an average mass of 170.593 Da and a mono-isotopic mass of 170.013458 Da .


Synthesis Analysis

Phenoxyacetyl chloride has been used in the synthesis of a series of macrocyclic bis-β-lactams, 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester, N-protected guanosine derivatives useful in RNA synthesis, and phenyloxyketene for cycloaddition to imines leading to β-lactams .


Molecular Structure Analysis

The molecular structure of Phenoxyacetyl chloride consists of a phenoxy group (C6H5O) attached to an acetyl chloride group (CH2COCl) . The SMILES string representation of the molecule is ClC(=O)COC1=CC=CC=C1 .


Chemical Reactions Analysis

Phenoxyacetyl chloride is known to react violently with water . It has been used in various chemical reactions, including the acylation of D- and DL-WV, followed by cleavage of the t-butyl ester .


Physical And Chemical Properties Analysis

Phenoxyacetyl chloride is a light yellow liquid with no distinct odor . It has a boiling point of 225-226°C, a density of 1.235 g/mL at 25°C, and a refractive index (n20/D) of 1.534 .

Scientific Research Applications

Synthesis of Penicilloic Acids

Phenoxyacetyl chloride: is utilized in the acylation of D- and DL-WV, which, after the cleavage of the t-butyl ester, affords the penultimate penicilloic acids . These acids are significant as they are key intermediates in the synthesis of penicillin derivatives, which are crucial in the development of new antibiotics.

Creation of Macrocyclic Bis-β-lactams

Researchers have employed phenoxyacetyl chloride in the synthesis of a series of macrocyclic bis-β-lactams . These compounds have garnered interest due to their potential pharmacological activities, including their use as antibiotics with a novel mode of action against resistant bacteria.

Production of N-Protected Guanosine Derivatives

In the field of RNA synthesis, phenoxyacetyl chloride is used to produce N-protected guanosine derivatives . These derivatives are essential for the synthesis of RNA sequences, which can be used in genetic research and therapeutic applications.

Phenyloxyketene Cycloaddition Reactions

The compound is a precursor to phenyloxyketene, which is used for cycloaddition to imines, leading to the formation of β-lactams . This reaction is a cornerstone in the synthesis of various β-lactam antibiotics, a class of broad-spectrum antibiotics that includes penicillins.

Synthesis of β-Lactam Antibiotics

Phenoxyacetyl chloride: reacts with iminophosphoranes to yield trans- and cis-3-(acylamino)-β-lactams . These β-lactam antibiotics are vital in combating bacterial infections and are part of ongoing research to develop new antibacterial agents.

Conversion into 2-Deoxy-D-Ribose

The oxidative addition of stannous fluoride to allyliodide, with 1, 2-O-isopropylidene-D-glyceraldehyde and phenoxyacetyl chloride , results in the predominant formation of erythro homoallylester . This ester is then converted into 2-deoxy-D-ribose, an essential sugar in DNA, highlighting its importance in genetic engineering and drug design.

Preparation of 4-Disubstituted β-Lactams

Through the reaction of N,N-diphenylhydrazones and N-methyl-N-phenylhydrazones of ketones with phenoxyacetyl chloride , 4-disubstituted β-lactams are prepared . These compounds are studied for their potential use in medicinal chemistry, particularly in the design of new drugs.

Staudinger [2+2] Cycloaddition Reactions

A series of macrocyclic bis-β-lactams has been synthesized using a Staudinger [2+2] cycloaddition reaction of ketene derived from phenoxyacetyl chloride . This method is crucial for creating diastereomeric mixtures that are important in the development of new pharmaceuticals.

Safety and Hazards

Phenoxyacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Phenoxyacetyl chloride is a chemical compound used in the synthesis of various biochemicals. It has been used in the synthesis of macrocyclic bis-β-lactams , 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester , and N-protected guanosine derivatives . These compounds have diverse biological targets, depending on their structure and function.

Mode of Action

Phenoxyacetyl chloride acts as an acylating agent in chemical reactions . It reacts with nucleophilic sites on target molecules, leading to the formation of new compounds. For example, it can react with guanosine derivatives to form N-protected guanosine derivatives .

Biochemical Pathways

The biochemical pathways affected by phenoxyacetyl chloride depend on the specific compounds synthesized using it. For instance, N-protected guanosine derivatives synthesized using phenoxyacetyl chloride can be involved in RNA synthesis .

Result of Action

The molecular and cellular effects of phenoxyacetyl chloride’s action are determined by the compounds synthesized using it. For example, the synthesis of N-protected guanosine derivatives can facilitate RNA synthesis .

Action Environment

Phenoxyacetyl chloride is sensitive to moisture and can react with water . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity. It is typically handled and stored under conditions that minimize exposure to moisture .

properties

IUPAC Name

2-phenoxyacetyl chloride
Source PubChem
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InChI

InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUPAJQAJXVUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061029
Record name Acetyl chloride, phenoxy-
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Molecular Weight

170.59 g/mol
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Product Name

Phenoxyacetyl chloride

CAS RN

701-99-5
Record name 2-Phenoxyacetyl chloride
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Record name Acetyl chloride, 2-phenoxy-
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Record name Phenoxyacetyl chloride
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Record name Acetyl chloride, 2-phenoxy-
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Record name Phenoxyacetyl chloride
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Synthesis routes and methods I

Procedure details

Phenoxyacetic acid (d5) was treated with 25 ml of thionyl chloride and stirred for 18 hours at room temperature. After the 5 end of the reaction, the reaction mixture was concentrated under vacuum at 300 C to provide phenoxyacetyl chloride (4.8 g).
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Synthesis routes and methods II

Procedure details

Phenoxyacetic acid shown by formula (26) is reacted with thionyl chloride by a conventional method to obtain phenoxyacetyl chloride shown by formula (27).
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( 26 )
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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